Cas no 2387600-78-2 (ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate)

Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate is a halogenated pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features both bromo and chloro substituents, enhancing reactivity for further functionalization, while the ethyl propanoate moiety offers versatility in synthetic modifications. The compound’s pyrazolo[1,5-a]pyrimidine core is of interest due to its bioisosteric properties, often contributing to enhanced binding affinity in drug discovery. Its well-defined molecular architecture makes it a valuable intermediate for developing bioactive molecules, particularly in kinase inhibitor or antimicrobial agent research. The product is characterized by high purity and stability, ensuring reliable performance in experimental settings.
ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate structure
2387600-78-2 structure
Product Name:ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
CAS No:2387600-78-2
MF:C12H13BrClN3O2
MW:346.60752081871
CID:5268524
Update Time:2026-03-09

ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(3-bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoate
    • ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
    • Inchi: 1S/C12H13BrClN3O2/c1-4-19-12(18)6(2)8-5-9(14)17-11(15-8)10(13)7(3)16-17/h5-6H,4H2,1-3H3
    • InChI Key: FYNNDJLTCTVGDL-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NN2C(=CC(C(C(=O)OCC)C)=NC2=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 347
  • XLogP3: 3.1
  • Topological Polar Surface Area: 56.5

ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Pricemore >>

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NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBW0156-100.0mg
ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
2387600-78-2 95%
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¥1405.0000 2025-04-11
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ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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¥2242.0000 2025-04-11
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
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ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
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ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate Suppliers

Amadis Chemical Company Limited
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(CAS:2387600-78-2)ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
Order Number:A1083697
Stock Status:in Stock
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:19
Price ($):176.0/281.0/469.0/702.0/2108.0
Email:sales@amadischem.com

Additional information on ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate

Professional Introduction to Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate (CAS No. 2387600-78-2)

Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate, with the CAS number 2387600-78-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple substituents, including 3-bromo, 7-chloro, and 2-methyl groups, enhances its potential as a versatile scaffold for developing novel therapeutic agents.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Research has demonstrated that this class of compounds exhibits inhibitory activity against enzymes and receptors involved in cancer, inflammation, and infectious diseases. The specific substitution pattern in Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate makes it a promising candidate for further investigation in these areas.

In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors targeting protein-protein interactions (PPIs). Pyrazolo[1,5-a]pyrimidines have shown promise in disrupting PPIs associated with various diseases. The 3-bromo and 7-chloro substituents in Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate are strategically positioned to interact with key residues in PPI interfaces, making it a potential lead compound for drug development.

The compound's structural features also make it an attractive candidate for further derivatization. The ester group at the propyl chain terminus provides a site for chemical modification, allowing chemists to explore different analogs with tailored biological activities. This flexibility is crucial in optimizing potency and selectivity for therapeutic applications.

Recent studies have highlighted the importance of structure-based drug design in accelerating the discovery of novel drugs. Computational methods, such as molecular docking and virtual screening, have been employed to identify potential binding modes of Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate with target proteins. These studies have provided valuable insights into its mechanism of action and have guided the design of more effective derivatives.

The pharmaceutical industry has been increasingly focusing on innovative approaches to overcome drug resistance. Pyrazolo[1,5-a]pyrimidines have emerged as a promising class of compounds due to their ability to modulate multiple targets simultaneously. Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate holds the potential to address this challenge by targeting key pathways involved in drug resistance mechanisms.

In conclusion, Ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for new therapeutic agents. Further research and development are warranted to fully harness its therapeutic potential and address unmet medical needs.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2387600-78-2)ethyl 2-(3-bromo-7-chloro-2-methyl-pyrazolo[1,5-a]pyrimidin-5-yl)propanoate
A1083697
Purity:99%/99%/99%/99%/99%
Quantity:100.0mg/250.0mg/500.0mg/1.0g/5.0g
Price ($):176.0/281.0/469.0/702.0/2108.0
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